1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one
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Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a hexahydropyrrolo[3,4-b]pyrrole moiety fused with a phenylpropanone group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole-based structure and exhibit potent biological activities, including inhibition of fibroblast growth factor receptors.
Hexahydropyrrolo[3,4-c]pyrrol derivatives: These compounds contain a similar hexahydropyrrolo moiety and have been studied for their antimicrobial and anticancer properties.
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one is unique due to its specific combination of a hexahydropyrrolo[3,4-b]pyrrole moiety with a phenylpropanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one (CAS Number: 1218713-44-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources to elucidate its mechanisms, effects, and applications.
Molecular Characteristics
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.33 g/mol
- CAS Number : 1218713-44-0
Structural Features
The compound features a bicyclic structure with a hexahydropyrrolo moiety, which is crucial for its biological activity. The presence of the phenyl group enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 244.33 g/mol |
CAS Number | 1218713-44-0 |
Research indicates that This compound exhibits significant biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .
Furthermore, the compound may interact with histamine receptors, suggesting potential applications in treating neurological disorders. This interaction could modulate various biological pathways, influencing pain perception and neuroprotection.
Case Studies and Research Findings
-
DPP-IV Inhibition :
- A study highlighted the effectiveness of similar compounds in inhibiting DPP-IV, emphasizing their role in diabetes management. The structure of the compound contributes to its binding affinity to the enzyme.
- Neuropathic Pain Models :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
To better understand the unique aspects of This compound , we can compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Methyl-hexahydropyrrolo[3,4-b]pyrrole | Bicyclic structure without cyclopentyl group | Dipeptidyl Peptidase-IV inhibition | Lacks cyclopentane moiety |
Octahydro-pyrrolo[3,4-b]pyrrole | Saturated bicyclic system | Potential neuroprotective effects | More saturated than target compound |
1-(4-imidazol-1-ylphenyl)-5-methyl-pyrrolo[3,4-b]pyrrole | Phenyl substitution on pyrrole | Anticancer properties | Different substitution pattern |
The unique combination of structural features in This compound distinguishes it from these related compounds, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-13-10-16-11-14(13)17/h1-5,13-14,16H,6-11H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDMCJMRLMYTEP-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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